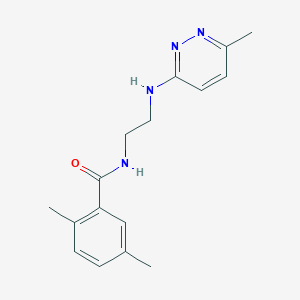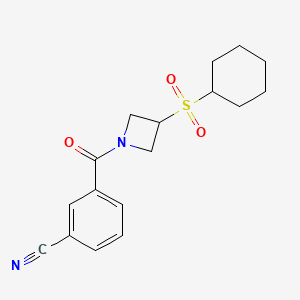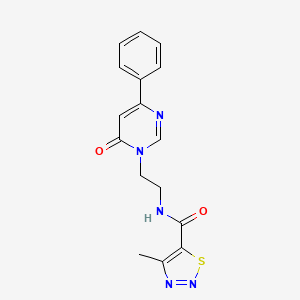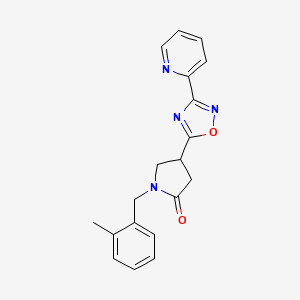![molecular formula C19H15N3O5S2 B2609546 Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate CAS No. 681163-33-7](/img/structure/B2609546.png)
Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including an isoindoline dione, an acetamide, and a thienothiazole . These groups are common in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the isoindoline dione and the thienothiazole, followed by their coupling with the acetamide .Molecular Structure Analysis
The molecule is non-planar with dihedral angles between the phthalimide and acetamide mean planes, and the acetamide and acetic acid mean planes .Chemical Reactions Analysis
The compound, due to its functional groups, might undergo a variety of chemical reactions. For instance, the carbonyl groups in the isoindoline dione could be involved in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of multiple polar groups like carbonyl and amide could make it relatively polar, affecting its solubility and reactivity .Wissenschaftliche Forschungsanwendungen
Isoindoline-1,3-dione Derivatives
The isoindoline-1,3-dione moiety in this compound is a type of heterocycle that has gained significant attention for its potential use in diverse fields . These aromatic compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 .
Pharmaceutical Synthesis: Isoindoline-1,3-dione derivatives have shown potential as therapeutic agents . Understanding the structure–activity relationships and biological properties of these derivatives could unlock their potential in pharmaceutical synthesis .
Herbicides: These compounds have also been used in the synthesis of herbicides . Their unique chemical structure can interact with plant biology in ways that make them effective at controlling unwanted vegetation .
Thiazole Derivatives
The thieno[2,3-d]thiazole moiety in this compound is a type of thiazole derivative. Thiazoles are known for their diverse biological activities .
Anti-inflammatory and Analgesic Activity: Thiazole derivatives have shown significant anti-inflammatory and analgesic activity . This makes them potentially useful in the development of new drugs for pain management and inflammation control .
Indole Derivatives
Indole derivatives are important types of molecules and natural products that play a main role in cell biology . They have attracted increasing attention for their application as biologically active compounds .
Treatment of Cancer Cells: Indole derivatives have been used for the treatment of cancer cells . Their unique structure allows them to interact with cancer cells in ways that can inhibit growth or induce cell death .
Treatment of Microbes: Indole derivatives have also shown promise in the treatment of microbes . Their antimicrobial properties make them potentially useful in the development of new antibiotics .
Synthesis of Electrophilic Reagents
The compound can be used in the synthesis of electrophilic reagents . An efficient synthesis of the electrophilic reagent, - (1,3-dioxoisoindolin-2-yl)‑diethyl phosphorothioate (SDDP) is described .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5S2/c1-3-27-18(26)14-9(2)13-15(28-14)21-19(29-13)20-12(23)8-22-16(24)10-6-4-5-7-11(10)17(22)25/h4-7H,3,8H2,1-2H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUCZVZSYGMPEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(Morpholine-4-sulfonyl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2609463.png)
![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 4-fluorobenzenecarboxylate](/img/structure/B2609466.png)


![1-(benzo[d]isoxazol-3-yl)-N-cyclopropylmethanesulfonamide](/img/structure/B2609469.png)



![[1-(Difluoromethyl)cyclopropyl]methanamine](/img/structure/B2609476.png)
![N-(2,4-dimethylphenyl)-2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2609477.png)


